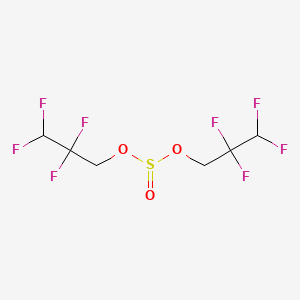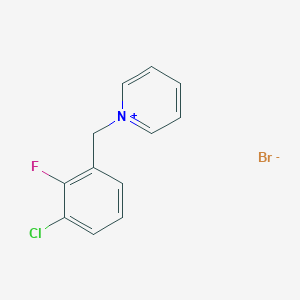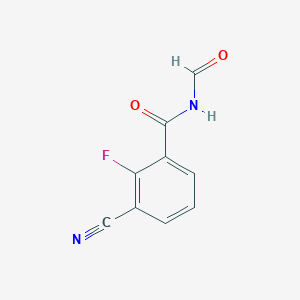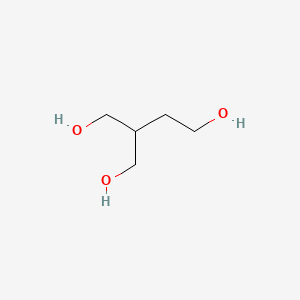
Bis(2,2,3,3-tetrafluoropropyl) sulfite
Übersicht
Beschreibung
Bis(2,2,3,3-tetrafluoropropyl) sulfite: is an organofluorine compound with the molecular formula C6H6F8O3S and a molecular weight of 310.16 g/mol . This compound is characterized by the presence of two 2,2,3,3-tetrafluoropropyl groups attached to a sulfite group. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,2,3,3-tetrafluoropropyl) sulfite is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its fluorinated groups provide distinct spectroscopic properties that facilitate detection and analysis.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Its ability to modulate biological activity through fluorine substitution is of significant interest.
Industry: In industrial applications, this compound is used as a stabilizer and additive in polymer production. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
Safety and Hazards
Bis(2,2,3,3-tetrafluoropropyl) sulfite is classified as a skin corrosive, causing severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,3,3-tetrafluoropropyl) sulfite typically involves the reaction of 2,2,3,3-tetrafluoropropanol with sulfur trioxide or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfite ester. The general reaction can be represented as follows:
2C3H4F4OH+SO3→(C3H4F4O)2SO
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2,2,3,3-tetrafluoropropyl) sulfite can undergo oxidation reactions to form sulfonates. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfite group to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfite group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are performed in polar solvents with or without catalysts.
Major Products Formed:
Oxidation: Formation of bis(2,2,3,3-tetrafluoropropyl) sulfonate.
Reduction: Formation of bis(2,2,3,3-tetrafluoropropyl) sulfide or thiol.
Substitution: Formation of substituted bis(2,2,3,3-tetrafluoropropyl) derivatives.
Wirkmechanismus
The mechanism of action of bis(2,2,3,3-tetrafluoropropyl) sulfite involves its interaction with molecular targets through its sulfite group and fluorinated side chains. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The fluorinated groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,2,3,3-tetrafluoropropyl) sulfate
- Bis(2,2,2-trifluoroethyl) sulfite
- Bis(2,2,2-trifluoroethyl) ether
Comparison: Bis(2,2,3,3-tetrafluoropropyl) sulfite is unique due to the presence of four fluorine atoms on each propyl group, which significantly enhances its chemical stability and reactivity compared to similar compounds. For instance, bis(2,2,3,3-tetrafluoropropyl) sulfate has a similar structure but differs in the oxidation state of the sulfur atom, leading to different reactivity and applications. Bis(2,2,2-trifluoroethyl) sulfite and bis(2,2,2-trifluoroethyl) ether have fewer fluorine atoms, resulting in different physical and chemical properties.
Eigenschaften
IUPAC Name |
bis(2,2,3,3-tetrafluoropropyl) sulfite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O3S/c7-3(8)5(11,12)1-16-18(15)17-2-6(13,14)4(9)10/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBXBPASVPTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OS(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate](/img/structure/B3042577.png)
![2-[(2-Amino-2-hydroxyiminoethyl)thio]pyridinium-1-olate](/img/structure/B3042578.png)
![4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine](/img/structure/B3042580.png)
![N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042582.png)
![3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate](/img/structure/B3042584.png)

![N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3042586.png)


![N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042591.png)
![N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine](/img/structure/B3042592.png)

![3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene](/img/structure/B3042594.png)
![5-Chloro-3-[(4-chloro-3-nitrophenyl)sulphonyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole](/img/structure/B3042598.png)
